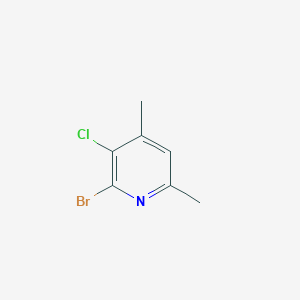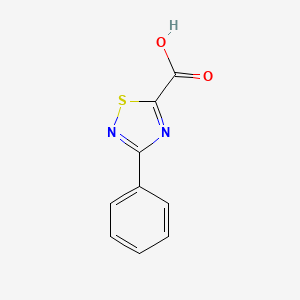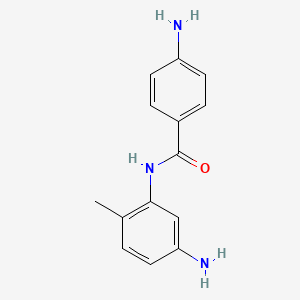
2-Bromo-3-chloro-4,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-chloro-4,6-dimethylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and chlorine atoms at the 2nd and 3rd positions, respectively, and two methyl groups at the 4th and 6th positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4,6-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-4,6-dimethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 2nd position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-chloro-4,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms, yielding dimethylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dimethylpyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-chloro-4,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs targeting specific enzymes or receptors.
Agrochemicals: It is employed in the synthesis of herbicides, insecticides, and fungicides.
Material Science: The compound is used in the preparation of functional materials for electronic and optical applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-chloro-4,6-dimethylpyridine depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target. In agrochemicals, it may interfere with the metabolic pathways of pests or pathogens, leading to their inhibition or death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,6-dimethylpyridine
- 3-Chloro-4,6-dimethylpyridine
- 2-Chloro-4,6-dimethylpyridine
Uniqueness
2-Bromo-3-chloro-4,6-dimethylpyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. The combination of these halogens with the methyl groups provides a distinct electronic and steric environment, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H7BrClN |
|---|---|
Molekulargewicht |
220.49 g/mol |
IUPAC-Name |
2-bromo-3-chloro-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3 |
InChI-Schlüssel |
HVZFBTVBDAKZNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1Cl)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11716257.png)
![3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B11716264.png)
![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)

![2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-](/img/structure/B11716292.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one](/img/structure/B11716304.png)


![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)


![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)

